molecular formula C8H16ClNO2 B11719005 2-Propylprolinehydrochloride

2-Propylprolinehydrochloride

Cat. No.: B11719005
M. Wt: 193.67 g/mol
InChI Key: VDWRJHSEZZBLTR-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propylproline hydrochloride is a proline-derived compound characterized by a propyl substituent at the second position of the proline ring, with a hydrochloride salt enhancing its solubility and stability. Proline derivatives are critical in pharmaceutical chemistry, often serving as building blocks for peptidomimetics or enzyme inhibitors. The propyl group introduces steric bulk and lipophilicity, which may influence binding affinity to biological targets and pharmacokinetic properties.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

(2S)-2-propylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h9H,2-6H2,1H3,(H,10,11);1H/t8-;/m0./s1

InChI Key

VDWRJHSEZZBLTR-QRPNPIFTSA-N

Isomeric SMILES

CCC[C@]1(CCCN1)C(=O)O.Cl

Canonical SMILES

CCCC1(CCCN1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylproline Hydrochloride typically involves the reaction of proline with propyl halides under specific conditions. One common method includes the use of pivalaldehyde and trifluoroacetic acid in a reflux setup to form the desired product .

Industrial Production Methods: Industrial production of 2-Propylproline Hydrochloride often involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Propylproline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Propylproline Hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Propylproline Hydrochloride involves its interaction with specific molecular targets, primarily proteins and enzymes. It can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Research Findings and Gaps

Experimental Data from Analog Studies
  • 2-Methyl-L-proline Hydrochloride : Used in peptide synthesis for conformational restriction, with a solubility of 120 mg/mL in water .
  • 2-Methyl-L-proline Methyl Ester HCl : Demonstrates intermediate lipophilicity (LogP 0.8), suitable for blood-brain barrier penetration .

Biological Activity

2-Propylproline hydrochloride is a derivative of the amino acid proline, characterized by a propyl group attached to the nitrogen atom. This modification enhances its biological activity and solubility, making it a compound of interest in pharmacological research. The hydrochloride form improves stability and solubility in aqueous solutions, which is crucial for biological applications.

The chemical formula for 2-Propylproline hydrochloride is C5H10ClN\text{C}_5\text{H}_{10}\text{ClN}. Its structural modifications compared to proline include increased lipophilicity, which may influence its pharmacokinetics and interactions with biological systems.

Neurotransmitter Interaction

Research indicates that 2-Propylproline hydrochloride may influence neurotransmitter systems, potentially affecting cognitive functions. This is attributed to its structural similarities with other amino acids involved in neurotransmission, such as proline and its derivatives. Studies have shown that compounds derived from proline can modulate synaptic transmission and neuronal health, suggesting therapeutic potential in neurodegenerative diseases.

Cellular Signaling and Metabolic Pathways

2-Propylproline hydrochloride is believed to play a role in cellular signaling and metabolic pathways. Its interaction with various receptors and enzymes has been investigated to understand its effects on biological pathways. Preliminary findings suggest that it may act as a modulator of certain receptor activities, which could have implications in drug design and therapeutic applications.

Binding Affinity Studies

Studies focusing on the binding affinity of 2-Propylproline hydrochloride with neurotransmitter receptors have revealed significant interactions that could lead to enhanced synaptic activity. These findings are crucial for understanding how this compound can be utilized in neuropharmacology.

Compound Binding Affinity Biological Effect
2-Propylproline hydrochlorideHighModulation of neurotransmitter release
ProlineModerateNatural amino acid in protein synthesis
HydroxyprolineLowStabilizes collagen structures

Potential Applications

The unique properties of 2-Propylproline hydrochloride suggest several potential applications:

  • Neuropharmacology : As a modulator of neurotransmitter systems, it could be explored for treating cognitive impairments.
  • Drug Design : Its lipophilicity may enhance drug delivery mechanisms, making it a candidate for formulation in various therapeutic agents.
  • Metabolic Disorders : Further research could unveil its role in metabolic pathways, potentially leading to new treatments for metabolic disorders.

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